(p-SCN-Bn)-dota
概要
科学的研究の応用
p-SCN-Bn-DOTA has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions in various analytical techniques.
Biology: It is employed in the labeling of biomolecules for imaging and therapeutic purposes.
Medicine: It is used in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy
Industry: It is utilized in the production of radiolabeled compounds for research and clinical applications.
作用機序
p-SCN-Bn-DOTAの作用機序は、金属イオンをキレート化して安定な錯体を形成する能力に関与しています。イソチオシアネート基は、抗体または他の生体分子のアミン基と反応して、チオ尿素結合を形成します。 これにより、化合物は放射性核種を標的分子に結合させることができ、放射性同位体を特定の生物学的標的に正確に送達できます .
準備方法
合成経路と反応条件
p-SCN-Bn-DOTAの合成は、通常、1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸(DOTA)と4-イソチオシアナトベンジルクロリドの反応を含みます。 反応は、ジメチルスルホキシド(DMSO)などの有機溶媒中で、高温で行われます . イソチオシアネート基は非常に反応性が高く、抗体または他の生体分子のアミン基と安定なチオ尿素結合を形成できます .
工業生産方法
工業的な設定では、p-SCN-Bn-DOTAの生産には、一貫性と純度を確保するために自動反応器を使用した大規模合成が含まれます。反応条件は、収率を最適化し、不純物を最小限に抑えるために慎重に制御されます。 最終生成物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、核磁気共鳴(NMR)分光法および質量分析法で特性評価されます .
化学反応の分析
反応の種類
p-SCN-Bn-DOTAは、次を含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件
主要な生成物
これらの反応の主要な生成物は、金属キレート錯体と、生体分子とチオ尿素結合した複合体です .
科学研究への応用
p-SCN-Bn-DOTAは、科学研究において幅広い用途があります。
類似化合物との比較
類似化合物
p-SCN-Bn-NOTA: 同様の用途を持つ別の二官能性キレート剤ですが、キレート化特性が異なります.
DOTA-NHS-エステル: 同様の目的で使用されますが、反応基が異なります.
マレイミド-モノ-アミド-DOTA: チオール基との結合に使用される別の変種.
独自性
p-SCN-Bn-DOTAは、幅広い金属イオンと錯体を形成する際の優れた安定性と汎用性により、他に類を見ないものです。 イソチオシアネート基は、生体分子との結合のための非常に反応性の高い部位を提供するため、特にラジオ医薬品用途に貴重な存在となります .
生物活性
(p-SCN-Bn)-DOTA (p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelating agent widely used in the field of radiopharmaceuticals. Its primary application lies in radioimmunotherapy, where it facilitates the conjugation of radionuclides to monoclonal antibodies (mAbs) for targeted cancer treatment. This article explores the biological activity of this compound, focusing on its chemical properties, conjugation efficiency, stability, and therapeutic applications.
This compound has a molecular formula of CHNOS and a molecular weight of 551.61 g/mol. It is characterized by its ability to form stable complexes with various metal ions, including , , , and . The structure enables simultaneous chelation and linkage to mAbs, enhancing the specificity and efficacy of radiolabeled therapies.
Conjugation Efficiency
Research indicates that the average number of this compound molecules that can be attached to an antibody varies depending on the molar ratio used during conjugation. For instance, studies have shown that an average of 6.1 this compound groups can be conjugated per molecule of rituximab when using a 1:50 molar ratio . This efficiency is critical for ensuring optimal radiolabeling and maintaining the immunoreactivity of the antibody.
Stability and Biodistribution
The stability of this compound conjugates is vital for their effectiveness in vivo. A study demonstrated that radiolabeled conjugates maintained over 90% radiochemical purity after storage in plasma for six days at 37 °C . Additionally, biodistribution studies using optical imaging have shown that these conjugates can effectively target tumor sites while minimizing accumulation in healthy tissues .
Therapeutic Applications
The primary application of this compound is in radioimmunotherapy for various cancers. For example:
- Non-Hodgkin Lymphoma (NHL) : Conjugates of rituximab with this compound have been evaluated for their potential in imaging and therapy. The incorporation of radionuclides allows for targeted destruction of cancer cells while sparing normal tissues .
- HER2 Positive Breast Cancer : Studies involving trastuzumab labeled with this compound have shown promising results in treating HER2 positive metastatic breast cancer . The tolerability and efficacy observed suggest that this approach could become a routine clinical practice.
Case Studies
- Rituximab Conjugation : A study highlighted the successful labeling of rituximab with this compound for radioimmunotherapy against NHL. The conjugates demonstrated significant tumor targeting capabilities with minimal off-target effects .
- In Vivo Imaging : Another investigation utilized a microdispersed albumin derivative labeled with this compound for imaging non-palpable mammalian cancerous lesions. The results indicated effective localization within tumor sites without significant spread to healthy tissues .
Data Table: Comparison of Chelating Agents
Chelating Agent | Average Number of DOTA Groups | Stability (%) | Targeted Cancer Type |
---|---|---|---|
This compound | 6.1 | >90 | Non-Hodgkin Lymphoma |
DOTA-NHS | 4.25 | >85 | Various Tumors |
DTPA | 8.8 | >80 | HER2 Positive Breast Cancer |
特性
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPJKHABYSVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435844 | |
Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127985-74-4 | |
Record name | (p-SCN-Bn)-dota | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-SCN-BN)-DOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (p-SCN-Bn)-DOTA?
A1: The molecular formula of this compound is C22H31N5O8S, and its molecular weight is 513.57 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound conjugates?
A2: Yes, researchers commonly employ Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy (RS) to characterize this compound conjugates, particularly to understand their secondary structure and assess stability []. Additionally, Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is used to determine the number of this compound molecules attached to a protein [, ].
Q3: How stable is this compound under different conditions?
A3: this compound conjugates exhibit high stability in human serum, 0.9% NaCl solution, and when stored lyophilized []. This stability is crucial for ensuring consistent radiolabeling and predictable in vivo behavior of radiopharmaceuticals.
Q4: Why is this compound a preferred chelator in radiopharmaceutical development?
A4: this compound exhibits a high affinity for various radiometals, including 64Cu, 177Lu, and 90Y. This allows for the creation of stable radioimmunoconjugates (RICs) with desirable pharmacokinetic properties for both diagnostic imaging and therapeutic applications [, ].
Q5: What types of biomolecules are typically conjugated to this compound?
A5: this compound is frequently conjugated to monoclonal antibodies (mAbs), peptides, and other targeting moieties, like nanobodies, to create targeted radiopharmaceuticals [, , ]. The choice of biomolecule depends on the specific target and desired application.
Q6: Can you provide specific examples of how this compound has been utilized in pre-clinical research?
A6: this compound has been employed in numerous pre-clinical studies:
- Pancreatic Cancer: Researchers used this compound to create [64Cu]Cu-NOTA-anti-PD-L1 for PET imaging of programmed cell death ligand 1 (PD-L1) expression in orthotopic pancreatic tumor models [].
- Breast Cancer: this compound enabled the development of 177Lu-labeled anti-HER2 nanobodies for potential radioimmunotherapy of HER2-positive breast cancer [].
- Osteosarcoma: Studies investigated the efficacy of 177Lu-labeled anti-CD146 antibodies, using this compound for conjugation, in targeting osteosarcoma cells [].
Q7: What are the advantages of using this compound in the preparation of freeze-dried kits for radiolabeling?
A7: Freeze-dried kits containing this compound-conjugated biomolecules offer several advantages:
- Enhanced Stability: Lyophilization improves the long-term stability of the immunoconjugates, extending their shelf life [].
- Simplified Radiolabeling: The kits streamline the radiolabeling process, making it more efficient and accessible for clinical use [, ].
Q8: What are the challenges associated with using this compound for labeling with certain radiometals?
A8: While this compound is versatile, challenges can arise:
- Trace Metal Sensitivity: this compound's complexation with certain radiometals, like 90Y, can be sensitive to trace metal impurities [].
- Specific Activity Limitations: The use of this compound with some radiometals might result in radioimmunoconjugates with lower specific activity, impacting therapeutic efficacy [, ].
Q9: Are there alternative chelators being explored for radiopharmaceutical applications?
A10: Yes, research continues to explore alternative chelators with improved properties, such as faster complexation kinetics, higher stability, or enhanced metal selectivity. Some examples include macrocyclic chelators like NOTA and TETA, as well as acyclic chelators like DTPA and its derivatives [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。